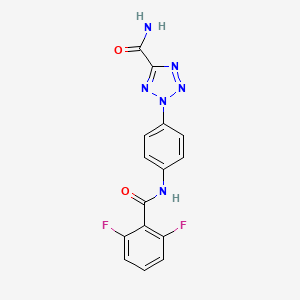

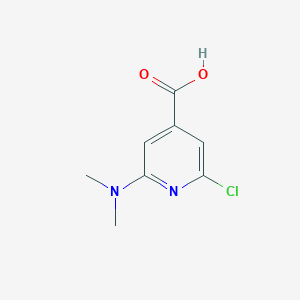

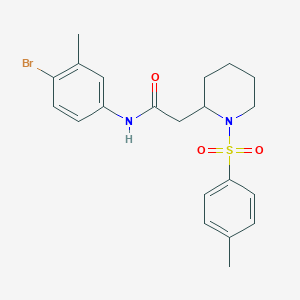

![molecular formula C14H15N5O2 B2500590 N-(3,4-二甲氧基苄基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1021093-13-9](/img/structure/B2500590.png)

N-(3,4-二甲氧基苄基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds involves multiple steps, starting from simpler precursors. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones can be achieved by reacting a pyrazoloxazine derivative with various amines, as demonstrated in the preparation of a series of compounds with potential antitumor activity . Similarly, the synthesis of oligonucleotides containing 1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the preparation of N9- and N8-(β-D-2'-deoxyribonucleosides) and subsequent phosphoramidite formation for oligonucleotide synthesis . Additionally, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides includes glycosylation steps and functional group transformations to yield compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic ring system combining pyrazole and pyrimidine rings. The substituents on this core, such as the 3,4-dimethoxybenzyl group, can significantly influence the compound's biological activity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidines is influenced by the functional groups attached to the core structure. For example, the nucleophilic substitution of a chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine leads to the selective formation of a 4-substituted product . The reactivity of these compounds can be harnessed to create a diverse array of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, stability, and overall reactivity. For instance, the fluorescence properties of oligonucleotides containing 1H-pyrazolo[3,4-d]pyrimidin-6-amine are quenched in both single-stranded and duplex DNA, which can be used to determine melting profiles . The structural features also dictate the compound's interaction with biological targets, as seen in the biological evaluation of various derivatives as kinase inhibitors .

科学研究应用

化学和生物特性

N-(3,4-二甲氧基苄基)-1H-吡唑并[3,4-d]嘧啶-4-胺在结构上与吡唑并[1,5-a]嘧啶骨架相关,这些骨架以其广泛的药用特性而闻名。这类化合物,包括吡唑并[3,4-d]嘧啶,由于其显著的生物活性,在治疗各种疾病方面显示出潜力。吡唑并[3,4-d]嘧啶衍生物已被研究用于抗癌、抗炎和中枢神经系统(CNS)治疗效果等方面。它们的结构活性关系(SAR)研究引起了相当大的关注,表明这是一个有前途的药物开发领域(Cherukupalli et al., 2017)。

合成和药用方面

对吡唑并[3,4-d]嘧啶的研究揭示了它们在许多疾病状况中的关键作用。这些化合物的合成策略已经发展,可以开发出针对各种疾病的先导化合物。这种演变突显了这一类药物的重要药用潜力,为新药物开发开辟了道路(Chauhan & Kumar, 2013)。

生物学意义

进一步探索生物学意义,与吡唑并[3,4-d]嘧啶密切相关的吡唑烯衍生物以其广泛的药理效应而闻名。这些效应包括抗菌、抗炎、抗抑郁和抗癌活性。这种生物活性的多样性突显了吡唑并[3,4-d]嘧啶-4-胺衍生物作为新治疗剂模板的潜力(Shaaban et al., 2012)。

作用机制

Target of Action

The compound N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play a crucial role in cell division and growth, making them important targets for cancer therapy .

Mode of Action

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets, CLK1 and DYRK1A kinases, by binding to their active sites . This binding inhibits the activity of these kinases, thereby disrupting the cell division process and inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the cell cycle pathway, which regulates cell division, and the PI3K/Akt signaling pathway, which controls cell survival and growth . The disruption of these pathways leads to the inhibition of cancer cell proliferation .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target sites .

Result of Action

The result of the action of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of cancer cell growth. By inhibiting the activity of CLK1 and DYRK1A kinases, the compound disrupts crucial biochemical pathways, leading to the inhibition of cell division and growth . This results in the death of cancer cells .

Action Environment

The action of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, while the presence of other substances can affect its efficacy .

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-20-11-4-3-9(5-12(11)21-2)6-15-13-10-7-18-19-14(10)17-8-16-13/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGKAPVJCRZESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=NN3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

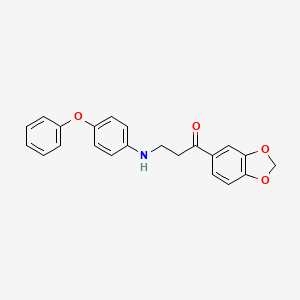

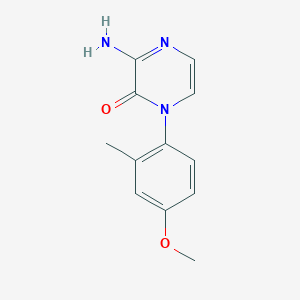

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

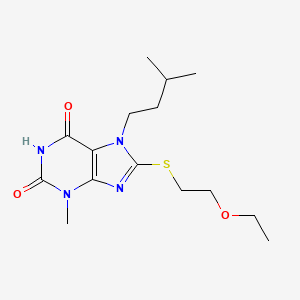

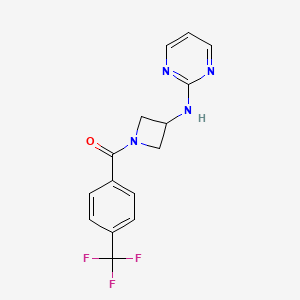

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)

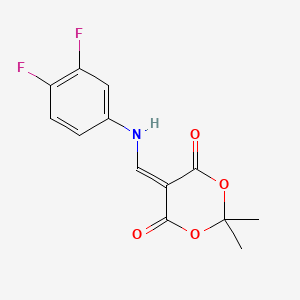

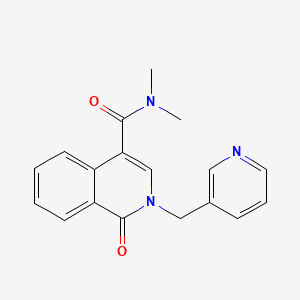

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)